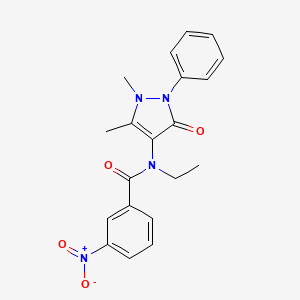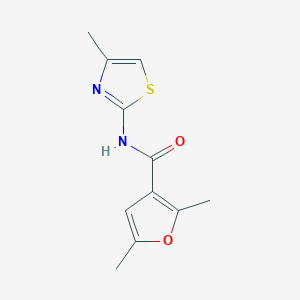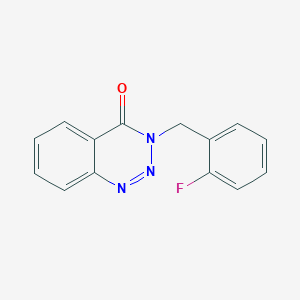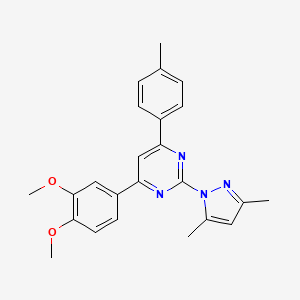
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide, also known as DTT-001, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DTT-001 belongs to a class of compounds known as thiazoles, which have been shown to possess a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
作用機序
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, this compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammatory cytokine production. In microbial infections, this compound has been shown to disrupt bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce DNA damage and inhibit cell proliferation. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, leading to a decrease in inflammation. In microbial infections, this compound has been shown to disrupt cell membranes and inhibit bacterial and fungal growth.
実験室実験の利点と制限
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has several advantages for lab experiments, including its high purity and good yields. Additionally, this compound has shown potent activity against a range of cancer cell lines, making it a potential candidate for further cancer research. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide. One potential area of research is the development of this compound as a cancer therapeutic agent. Further studies are needed to determine the optimal dosing and administration of this compound in vivo, as well as its potential toxicity and side effects. Additionally, further research is needed to determine the potential of this compound as an antimicrobial agent and its potential use in the treatment of inflammatory diseases. Finally, further studies are needed to determine the mechanism of action of this compound and its potential interactions with other drugs and compounds.
合成法
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide can be synthesized using a multistep process involving the reaction of 4-fluoroaniline with thioacetamide to form 4-fluorophenylthiourea. The thiourea is then reacted with 2-bromo-1,3-propanediol to form the desired product, this compound. The synthesis of this compound has been optimized to yield a high purity product with good yields, making it suitable for further research and development.
科学的研究の応用
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide has shown promise in a variety of scientific research applications, including cancer treatment, inflammation, and microbial infections. In vitro studies have shown that this compound has potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines. Additionally, this compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2S/c13-9-1-3-10(4-2-9)17-7-5-11(16)15-12-14-6-8-18-12/h1-4H,5-8H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKOQPCPROFXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5159764.png)


![ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5159791.png)

![methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5159806.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5159817.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5159825.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5159829.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5159831.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5159833.png)


![methyl 4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5159862.png)